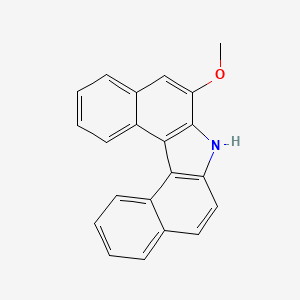

6-Methoxy-7H-dibenzo(c,g)carbazole

Description

Properties

CAS No. |

192200-76-3 |

|---|---|

Molecular Formula |

C21H15NO |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

10-methoxy-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |

InChI |

InChI=1S/C21H15NO/c1-23-18-12-14-7-3-5-9-16(14)20-19-15-8-4-2-6-13(15)10-11-17(19)22-21(18)20/h2-12,22H,1H3 |

InChI Key |

JDKJMHJUEWMSBU-UHFFFAOYSA-N |

SMILES |

COC1=CC2=CC=CC=C2C3=C1NC4=C3C5=CC=CC=C5C=C4 |

Canonical SMILES |

COC1=CC2=CC=CC=C2C3=C1NC4=C3C5=CC=CC=C5C=C4 |

Other CAS No. |

192200-76-3 |

Synonyms |

6-methoxy-7H-dibenzo(c,g)carbazole 6-methoxy-DBC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 6 Methoxy 7h Dibenzo C,g Carbazole

Strategies for the Construction of the Dibenzo[c,g]carbazole Core Structure

The formation of the rigid, aromatic 7H-dibenzo[c,g]carbazole skeleton is the foundational step in the synthesis. Various classical and modern synthetic reactions have been adapted to create this fused heterocyclic system.

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, is a classic and powerful method for constructing indole rings from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone, which, upon protonation, isomerizes to an enamine tautomer. byjus.com A key acs.orgacs.org-sigmatropic rearrangement then occurs, breaking the N-N bond and ultimately leading to the indole nucleus after elimination of ammonia. byjus.comyoutube.com

While widely used for simpler indoles and polycyclic indole alkaloids, its direct application to the 7H-dibenzo[c,g]carbazole framework is less commonly documented and represents a strategic adaptation. rsc.org In principle, this synthesis would require the reaction of a polycyclic arylhydrazine, such as a naphthylhydrazine derivative, with a suitable cyclic ketone that can provide the remaining carbon framework. The selection of the acid catalyst—ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids like zinc chloride—is crucial for the efficiency of the cyclization. wikipedia.orgrsc.org The major challenge in adapting this method lies in the synthesis of the requisite complex hydrazine (B178648) precursor and controlling the regioselectivity during the cyclization of unsymmetrical ketones. byjus.com

Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, offers versatile and efficient pathways to carbazole (B46965) frameworks. These methods often provide better functional group tolerance and regiocontrol compared to classical techniques. derpharmachemica.comwikipedia.org

One prominent strategy is the Suzuki-Miyaura coupling , which forms a key C-C bond to create a biphenyl (B1667301) intermediate. derpharmachemica.comwikipedia.org For instance, a haloarene can be coupled with an arylboronic acid. derpharmachemica.com This biphenyl precursor can then undergo a subsequent cyclization to form the carbazole ring. A common sequence involves the Suzuki coupling of a halo-nitrobiphenyl derivative, followed by a Cadogan reductive cyclization using a phosphine (B1218219) reagent like triphenylphosphine (B44618) to close the pyrrole (B145914) ring. derpharmachemica.com This approach offers precise regiocontrol based on the substitution pattern of the initial coupling partners. derpharmachemica.com

Another powerful method is the Buchwald-Hartwig amination , which directly forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has been developed to allow for the coupling of virtually any amine with a wide array of aryl partners. wikipedia.org For dibenzocarbazole (B1207471) synthesis, this could involve an intramolecular cyclization of a suitably functionalized diarylamine or a tandem intermolecular N-arylation followed by an oxidative C-H activation to form the final ring. acs.orgrsc.org For example, a method for assembling unsymmetrical carbazoles combines sequential palladium-catalyzed C-H functionalization and C-N bond-forming reactions. nih.gov This strategy has proven practical for the gram-scale synthesis of substituted carbazoles, such as 9H-4-methoxycarbazole, demonstrating its utility for introducing substituents. nih.gov

| Method | Key Transformation | Typical Reagents | Reference |

|---|---|---|---|

| Suzuki Coupling / Cadogan Cyclization | Forms a 2-nitrobiphenyl (B167123) intermediate, followed by reductive cyclization. | Aryl halide, arylboronic acid, Pd(PPh₃)₄, K₂CO₃; then PPh₃. | derpharmachemica.com |

| Buchwald-Hartwig Amination | Direct formation of C-N bonds, often via intramolecular cyclization. | Aryl halide, amine, Pd(OAc)₂, phosphine ligand (e.g., SPhos, X-Phos), base. | wikipedia.orgnih.gov |

| Tandem C-H Functionalization / C-N Coupling | Directly couples two aromatic rings via C-H activation and C-N bond formation. | Diarylamine, Pd(OAc)₂, oxidant (e.g., O₂, Cu(OAc)₂). | acs.orgnih.gov |

Photochemical and thermal reactions provide alternative, often metal-free, routes for constructing the fused aromatic system of dibenzocarbazoles. These methods typically involve the cyclization of a precursor with a suitable stereochemistry.

Photochemical cyclization , particularly the photocyclodehydrogenation of stilbene-type molecules, is a valuable tool for forming aryl-aryl bonds. researchgate.net Under UV irradiation, a precursor containing a diaryl ethylene (B1197577) or a related conjugated system undergoes an electrocyclic rearrangement to form a dihydrophenanthrene-like intermediate. researchgate.net This intermediate is then aromatized, often in the presence of an oxidant like iodine or oxygen, to yield the final fused aromatic product. researchgate.net This strategy has been explicitly applied to the synthesis of benzo[a]carbazoles and dibenzo[c,g]carbazoles through a sequence involving gold catalysis followed by a photomediated cyclization. researchgate.netnih.gov

Thermal cyclization is another established method. For example, the iodine-catalyzed thermal cyclization of diphenylamine (B1679370) at high temperatures (350 °C) can produce the carbazole core, a method that has been used in the synthesis of the natural product glycozolidine. rsc.org More contemporary approaches include thermally induced [2+2+2] cycloadditions of propargylic indoles to generate the carbazole skeleton. chim.it

Regioselective Introduction of the Methoxy (B1213986) Group at the C-6 Position

The placement of the methoxy group specifically at the C-6 position is a significant challenge. The strategy for its introduction can be broadly divided into two categories: incorporating the group into a starting material before cyclization or adding it to the pre-formed dibenzocarbazole core.

Incorporating the methoxy group into one of the synthetic precursors before the construction of the carbazole core is often the most effective strategy for ensuring regiochemical control. oregonstate.edu This approach avoids the regioselectivity problems associated with functionalizing the complex, multi-ring system.

For instance, in a palladium-catalyzed synthesis, a methoxy-substituted starting material can be used. The synthesis of 9H-4-methoxycarbazole has been achieved starting from 2-methoxyphenylboronic acid and 2'-bromoacetanilide, which are first coupled and then cyclized. nih.gov This demonstrates that the methoxy group, present on one of the initial building blocks, is carried through the reaction sequence to a specific position in the final product. Similarly, a regioselective carbazole synthesis using 3-triflato-2-pyrones and alkynyl anilines has been shown to tolerate methoxy-substituted anilines, leading to the formation of methoxy-substituted carbazoles with complete regiochemical control. oregonstate.edu

Introducing a functional group to the fully formed 7H-dibenzo[c,g]carbazole (DBC) core via electrophilic aromatic substitution presents significant regioselectivity challenges. The electronic properties of the tetracyclic system dictate the positions most susceptible to electrophilic attack.

Studies on the nitration of DBC have shown that electrophilic substitution preferentially occurs at the C-5 and C-9 positions. acs.org This is attributed to the favorable localization of charge at the K-region positions (5/6 and 8/9), yet the experimental outcome favors C-5/9. acs.org This finding suggests that a direct electrophilic methoxylation would likely yield a mixture of products, with substitution at C-6 being a minor and difficult-to-isolate component.

Therefore, achieving regioselective C-6 methoxylation after cyclization would likely require a more complex, multi-step approach. Such a strategy might involve installing a directing group on the nitrogen or another part of the molecule to guide an electrophile to the desired position. Alternatively, a sequence involving regioselective halogenation followed by a nucleophilic aromatic substitution with sodium methoxide (B1231860) could be envisioned, although the feasibility of such a reaction on the DBC core is not well-documented and would require specific activation of the C-6 position. Given these difficulties, precursor functionalization remains the more direct and reliable method for the synthesis of 6-Methoxy-7H-dibenzo[c,g]carbazole.

Synthesis of Key Intermediates and Analogues of 6-Methoxy-7H-dibenzo[c,g]carbazole

The synthesis of substituted dibenzo[c,g]carbazoles often relies on the initial construction of the core heterocyclic system, followed by functionalization, or the use of pre-functionalized precursors.

Preparation of Hydroxylated and Alkylated Dibenzo[c,g]carbazole Derivatives

The preparation of hydroxylated and alkylated derivatives is crucial, as these compounds serve as both important analogues for structure-activity relationship studies and as key intermediates for further chemical modification, such as the introduction of a methoxy group.

Hydroxylated Derivatives:

The synthesis of hydroxylated 7H-dibenzo[c,g]carbazole (OH-DBC) has been achieved for several isomers. These phenolic derivatives are not only metabolites of the parent compound but can also be prepared as authentic standards for research. nih.gov The general approach involves multi-step synthesis starting from precursors that can be cyclized to form the carbazole ring. For instance, the synthesis of 2-, 3-, and 4-hydroxy-DBC has been documented, allowing for their complete characterization by various spectroscopic methods. nih.gov Another strategy involves the nitration of acetyl-protected hydroxy-DBCs, followed by hydrolysis, to yield nitrated hydroxylated derivatives. acs.org

Alkylated Derivatives:

Alkylation can occur at either a carbon atom on the aromatic rings or at the nitrogen atom of the carbazole moiety.

C-Alkylated Derivatives: The direct C-alkylation of the dibenzo[c,g]carbazole skeleton is challenging. However, derivatives with methyl groups at various positions on the rings have been synthesized to investigate their biological activities. nih.gov More general methods for C-H functionalization of carbazoles are being developed, including rhodium-catalyzed C1 alkylation of carbazole precursors directed by a phosphine group. chim.it

N-Alkylated Derivatives: The nitrogen atom of the carbazole ring is a common site for substitution. N-methyl-7H-dibenzo[c,g]carbazole (N-MeDBC) is a well-characterized derivative that has been synthesized and studied alongside its parent compound. nih.govnih.gov The synthesis is typically straightforward, involving the reaction of DBC with a methylating agent.

The table below summarizes key hydroxylated and alkylated derivatives and the methods for their preparation.

| Derivative | Position of Substitution | Synthetic Precursor/Method | Reference |

| 2-Hydroxy-DBC | C-2 | Multi-step synthesis | nih.gov |

| 3-Hydroxy-DBC | C-3 | Multi-step synthesis | nih.gov |

| 4-Hydroxy-DBC | C-4 | Multi-step synthesis | nih.gov |

| N-Methyl-DBC | N-7 | Methylation of 7H-dibenzo[c,g]carbazole | nih.gov |

| C-Methylated DBCs | Various Ring Positions | Multi-step synthesis | nih.gov |

Synthesis of N-Substituted Dibenzo[c,g]carbazole Analogues

The nitrogen atom of the carbazole ring provides a convenient handle for introducing a wide variety of substituents, which can modulate the compound's properties. The synthesis of N-substituted analogues typically involves the deprotonation of the N-H bond with a base, followed by reaction with an electrophile, such as an alkyl or acyl halide.

For example, the synthesis of N-alkylbromide substituted carbazoles can be achieved by reacting the parent carbazole with a dibromoalkane in the presence of a base like sodium hydroxide. These brominated intermediates can then be used to link the carbazole moiety to other chemical groups. While much of the literature focuses on simpler carbazoles, the principles are applicable to the dibenzo[c,g]carbazole system. The synthesis of N-methyl-DBC is a prime example of this type of transformation. nih.gov

Purification and Isolation Methodologies for Dibenzo[c,g]carbazole Compounds

The purification and isolation of dibenzo[c,g]carbazole derivatives are critical steps to ensure the removal of starting materials, by-products, and isomeric impurities, yielding a compound of high purity for analysis and further use. Given the solid nature of these compounds at room temperature, a combination of chromatographic and crystallization techniques is typically employed. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and isolation of dibenzo[c,g]carbazole derivatives. It has been successfully used to separate complex mixtures of metabolites from biological samples and to purify synthetic standards. nih.gov Reverse-phase HPLC is often effective for these relatively nonpolar aromatic compounds.

Thin-Layer Chromatography (TLC): Preparative TLC is another common method for purification on a smaller scale. For instance, nitrated DBC derivatives have been purified using TLC with a benzene (B151609)/heptane solvent system. acs.org

Crystallization:

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility properties of the desired compound and its impurities.

7H-dibenzo[c,g]carbazole itself can be recrystallized from ethanol (B145695) to yield needles. nih.gov

A general synthesis of the parent compound involves a final recrystallization step from benzene to separate it from reaction by-products. chemicalbook.com

For substituted derivatives, solvent mixtures are often employed. For example, the purification of nitrated hydroxy-DBCs can involve TLC followed by crystallization. acs.org

The combination of these techniques allows for the isolation of dibenzo[c,g]carbazole compounds with the high degree of purity required for spectroscopic characterization and scientific investigation.

Metabolic Biotransformation and Enzyme Interactions of 6 Methoxy 7h Dibenzo C,g Carbazole

Characterization of Metabolic Pathways for Dibenzo[c,g]carbazole Derivatives

The biotransformation of dibenzo[c,g]carbazole derivatives is a multi-step process involving several enzymatic systems. The primary routes of metabolism include oxidation at various positions on the aromatic ring system, leading to the formation of more polar metabolites that can be more readily excreted.

Role of Cytochrome P450 Enzymes in Dibenzo[c,g]carbazole Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of 7H-dibenzo[c,g]carbazole (DBC) and its derivatives. medchemexpress.comnih.gov These enzymes initiate the metabolic process by introducing an oxygen atom into the substrate, a critical step that can lead to either detoxification or metabolic activation.

Studies have identified the CYP1 family as the major enzymes responsible for DBC metabolism. nih.gov Specifically:

CYP1A1 is a key enzyme in the metabolism of DBC, particularly in induced liver and lung tissues. nih.gov Computational studies using molecular docking and quantum mechanical calculations have further elucidated the metabolic mechanism of DBC with human CYP1A1. nih.gov

CYP1A2 is primarily involved in DBC metabolism in the non-induced liver. nih.gov

CYP1B1 plays a significant role in the metabolism of DBC in induced lung tissue. nih.gov

The induction of these CYP1 family genes is regulated by the Aromatic hydrocarbon receptor (AHR). nih.gov The initial hydroxylation of the DBC molecule is a crucial determinant of whether the compound will be detoxified or activated into a more potent carcinogenic form. nih.gov Given the structural similarity, it is highly probable that cytochrome P450 enzymes, particularly members of the CYP1 family, are also the principal enzymes involved in the initial oxidative metabolism of 6-Methoxy-7H-dibenzo(c,g)carbazole.

Identification of Hydroxylated Metabolites of 6-Methoxy-7H-dibenzo(c,g)carbazole

The primary metabolic pathway for 7H-dibenzo[c,g]carbazole (DBC) involves the formation of various monohydroxylated derivatives (phenols). medchemexpress.comnih.gov In vitro studies using liver microsomes from mice and rats have identified several major phenolic metabolites of DBC. nih.gov

While the specific hydroxylated metabolites of 6-Methoxy-7H-dibenzo(c,g)carbazole have not been detailed in the available scientific literature, the metabolism of the parent DBC compound provides a template for its likely biotransformation. The identified metabolites for DBC include 1-OH-DBC, 2-OH-DBC, 3-OH-DBC, and 5-OH-DBC. nih.gov The presence of a methoxy (B1213986) group at the 6-position on the carbazole (B46965) ring would likely influence the regioselectivity of hydroxylation by the CYP enzymes, potentially favoring other positions for oxidation or leading to O-demethylation.

Table 1: Identified Hydroxylated Metabolites of 7H-dibenzo[c,g]carbazole (DBC) in Liver Microsomes

| Metabolite | Position of Hydroxylation | Reference |

|---|---|---|

| 1-OH-DBC | 1 | nih.gov |

| 2-OH-DBC | 2 | nih.gov |

| 3-OH-DBC | 3 | nih.gov |

This table is based on data for the parent compound, 7H-dibenzo[c,g]carbazole, as specific data for 6-Methoxy-7H-dibenzo(c,g)carbazole is not available.

N-Oxidation and Other Biotransformation Mechanisms

Beyond ring hydroxylation, other metabolic pathways contribute to the biotransformation of dibenzo[c,g]carbazoles. For the parent compound, 7H-dibenzo[c,g]carbazole (DBC), metabolic activation is suggested to occur through two main routes: oxidation at the carbon atoms of the aromatic rings and oxidation at the pyrrole (B145914) nitrogen. nih.gov

However, recent computational studies focusing on the interaction between DBC and human CYP1A1 suggest that the pyrrole nitrogen cannot participate in the metabolism, identifying the C5 position as the dominant site for metabolic activity. nih.gov This indicates that ring oxidation is the more probable pathway for activation. Other potential biotransformation mechanisms include one-electron activation and oxidation catalyzed by aldo-keto reductases. nih.gov For 6-Methoxy-7H-dibenzo(c,g)carbazole, the presence of the methoxy group could also introduce O-demethylation as a possible metabolic route, which would be followed by subsequent conjugation reactions. Specific studies on N-oxidation for the 6-methoxy derivative are currently lacking.

Enzymatic Specificity and Regioselectivity in the Metabolism of 6-Methoxy-7H-dibenzo(c,g)carbazole

The specificity of the enzymes involved in the metabolism of dibenzo[c,g]carbazole derivatives dictates the profile of metabolites formed, which in turn influences their biological activity. Regioselectivity, or the preference for oxidation at specific sites on the molecule, is a key factor in determining the toxic versus detoxification pathways.

Induction and Inhibition of Metabolic Enzymes by Related Compounds

The expression and activity of metabolic enzymes, particularly cytochrome P450s, can be modulated by exposure to various compounds. For instance, treatment with 3-methylcholanthrene (B14862) (3MC), a known inducer of CYP1A enzymes, significantly increases the metabolism of 7H-dibenzo[c,g]carbazole (DBC) in rat liver microsomes. nih.gov This indicates that exposure to other polycyclic aromatic compounds can enhance the metabolic rate of dibenzo[c,g]carbazoles.

While specific inhibitors of 6-Methoxy-7H-dibenzo(c,g)carbazole metabolism have not been identified, the enzymes involved (likely CYP1A1 and CYP1A2) are known to be inhibited by various compounds, including certain flavonoids and other polycyclic aromatic hydrocarbons. The methoxy substituent on the carbazole ring may also influence its binding affinity to these enzymes and its potential to act as an inhibitor or inducer of other drug metabolism pathways.

Comparative Metabolic Profiles of Dibenzo[c,g]carbazole Isomers and Derivatives

Comparative studies of different dibenzo[c,g]carbazole derivatives and related compounds reveal significant differences in their metabolic profiles. The metabolism of 7H-dibenzo[c,g]carbazole (DBC) yields primarily phenolic metabolites, whereas the structurally related dibenz[a,j]acridine (B14077) is metabolized mainly to dihydrodiols. nih.gov

Furthermore, the metabolic profile of DBC is highly dependent on the specific CYP1 enzyme involved. nih.gov Studies using recombinant human and mouse CYP1 enzymes have shown distinct regioselectivity:

CYP1A1 primarily produces 1-OH, 2-OH, and a combination of 5- and 6-OH-DBC. nih.gov

CYP1A2 mainly generates the 5- and 6-OH-DBC metabolites. nih.gov

CYP1B1 shows a preference for producing 4-OH-DBC. nih.gov

These differences highlight the importance of tissue-specific expression of CYP enzymes in determining the ultimate metabolic fate and potential toxicity of these compounds. For 6-Methoxy-7H-dibenzo(c,g)carbazole, its metabolic profile would be a unique consequence of its interaction with this suite of enzymes, though this specific profile has yet to be experimentally determined.

Table 2: Regioselectivity of Human CYP1 Enzymes in the Metabolism of 7H-dibenzo[c,g]carbazole (DBC)

| Enzyme | Primary Metabolites | Reference |

|---|---|---|

| CYP1A1 | 1-OH-DBC, 2-OH-DBC, (5+6)-OH-DBC | nih.gov |

| CYP1A2 | (5+6)-OH-DBC | nih.gov |

This table is based on data for the parent compound, 7H-dibenzo[c,g]carbazole, as specific data for 6-Methoxy-7H-dibenzo(c,g)carbazole is not available.

Metabolic Fate of 6-Methoxy-7H-dibenzo[c,g]carbazole: A Review of Current Knowledge

Initial research for this article has revealed a significant lack of specific scientific data on the metabolic biotransformation and enzyme interactions of 6-Methoxy-7H-dibenzo[c,g]carbazole. The available scientific literature extensively covers the metabolism of the parent compound, 7H-dibenzo[c,g]carbazole (DBC), but provides no specific experimental details or dedicated studies on its 6-methoxy derivative.

Therefore, it is not possible to generate an article that focuses solely and strictly on the metabolic pathways of 6-Methoxy-7H-dibenzo[c,g]carbazole as requested.

However, a comprehensive body of research exists for the metabolic fate of the closely related parent compound, 7H-dibenzo[c,g]carbazole. This research offers valuable insights into how this class of compounds is processed in biological systems. We can proceed with a detailed article on the metabolic biotransformation of 7H-dibenzo[c,g]carbazole, which would cover the following points based on available scientific literature:

Hepatic Microsomal and Mitochondrial Biotransformation of 7H-dibenzo[c,g]carbazole: Detailing the primary role of the liver in metabolizing this compound, with a focus on the enzymatic reactions occurring in the microsomes and mitochondria. This would include the identification of major metabolites, such as various hydroxylated derivatives (e.g., 2-OH-DBC, 3-OH-DBC, 5-OH-DBC) and the role of the cytochrome P450 enzyme superfamily.

Extrahepatic Metabolic Pathways of 7H-dibenzo[c,g]carbazole: Exploring the metabolic activities in other tissues, such as the lungs, and the formation of specific metabolites in these extrahepatic sites.

This revised focus would allow for the creation of a scientifically accurate and informative article based on published research, providing the user with the most relevant information available in the absence of data on the specific methoxylated derivative.

Molecular Mechanisms of Interaction with Biological Macromolecules

Interaction with Cellular Components Beyond DNA

While DNA is a critical target, the interactions of dibenzocarbazoles with other cellular macromolecules, such as proteins, also contribute to their biological effects. These interactions can influence the transport, metabolic fate, and toxicity of the compounds.

Metabolically activated dibenzocarbazoles can bind covalently to cellular proteins. The potent hepatocarcinogen 5,9-dimethyl DBC was found to bind to two classes of mouse liver cytosolic proteins. nih.gov A significant portion of this binding, both covalent and non-covalent, occurred with glutathione-S-transferase (GST), an enzyme family crucial for detoxification. nih.gov

Binding to transport proteins in the blood is also a key event. Following topical application, DBC is absorbed into the blood and binds to blood proteins. oup.com It exhibits a much higher affinity for albumin than for globin, and the levels of these albumin adducts show a good correlation with the levels of DNA adducts in the liver, suggesting that albumin may play a role in transporting DBC to this target organ. oup.com

Regarding enzyme inhibition, dibenzocarbazoles can interfere with the function of the very enzymes that metabolize them. For instance, the DNA binding of DBC, which is dependent on microsomal enzymes, can be almost completely inhibited by alpha-naphthoflavone, a known inhibitor of certain CYP450 enzymes. nih.gov This indicates that while these compounds are substrates for CYPs, they or other molecules can inhibit this process, thereby modulating their own bioactivation and subsequent toxicity.

For dibenzocarbazoles to interact with intracellular targets, they must first cross the cell membrane. As lipophilic molecules, they are expected to enter cells, likely through passive diffusion across the lipid bilayer.

Studies comparing DBC with benzo[a]pyrene (B130552) (BP) showed that the rate of DBC uptake from the skin was significantly higher than for BP over a 24-hour period, leading to higher plasma levels. oup.com This more rapid absorption contributes to its greater systemic effects and DNA binding in the liver. oup.com However, once the compound reaches the target cells, uptake may not be a rate-limiting factor for its effects. A study of three different human liver cell lines found no significant differences in DBC uptake, even though the lines displayed markedly different sensitivities to its toxic effects. nih.gov This suggests that the differential toxicity was due to variations in the cells' metabolic capabilities to form reactive metabolites and DNA adducts, rather than differences in cellular uptake. nih.gov

Information regarding "6-Methoxy-7H-dibenzo(c,g)carbazole" is not available in the public domain.

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "6-Methoxy-7H-dibenzo(c,g)carbazole," it has been determined that there is no specific information available on its molecular interactions with biological macromolecules, its modulation of gene expression, or its impact on cellular signaling pathways as requested in the provided outline.

The performed searches yielded results for the parent compound, 7H-dibenzo[c,g]carbazole (DBC), and its other derivatives, such as N-methyl-DBC, 5,9-dimethyl-DBC, and 6-formylindolo[3,2-b]carbazole (FICZ). These compounds have been studied for their ability to activate the Aryl Hydrocarbon Receptor (AhR) pathway and their effects on various enzymes, including those from the Cytochrome P450 family.

Structure Activity Relationships Sar and Mechanistic Correlates

Impact of Methoxy (B1213986) Substitution on the Biological Activity Profile of Dibenzo[c,g]carbazole

The presence and position of a methoxy group on the dibenzo[c,g]carbazole scaffold are critical determinants of its biological activity. This substitution can influence the molecule's electronic properties, metabolic fate, and interaction with biological targets.

Role of the Methoxy Group in Metabolic Activation Pathways

The methoxy group plays a significant role in the metabolic activation of dibenzo[c,g]carbazole derivatives. The primary route of metabolic activation for the parent compound, 7H-dibenzo[c,g]carbazole (DBC), involves cytochrome P450 (CYP) enzymes, which hydroxylate the aromatic rings. nih.govnih.gov This initial hydroxylation is a critical step that can lead to either detoxification or the formation of reactive metabolites capable of binding to DNA. nih.gov

The presence of a methoxy group can influence which positions on the dibenzo[c,g]carbazole ring are most susceptible to enzymatic attack. It is hypothesized that DBC can be metabolically activated through oxidation to reactive o-quinones, which can then form DNA adducts. nih.gov The methoxy group, being an electron-donating group, can direct the metabolic oxidation to specific sites on the molecule, thereby influencing the nature and quantity of the resulting DNA adducts.

Relationship Between Molecular Structure and DNA Adduct Spectra

The formation of DNA adducts is a key event in the initiation of chemical carcinogenesis. The structure of a dibenzo[c,g]carbazole derivative directly influences the spectrum of DNA adducts formed.

The metabolic activation of DBC by CYP enzymes leads to the formation of various hydroxylated metabolites. nih.gov For example, CYP1A1 primarily generates 1-OH, 2-OH, and (5+6)-OH-DBC, while CYP1B1 is mainly responsible for the formation of 4-OH-DBC. nih.gov This latter metabolite is considered particularly potent in leading to DBC-DNA adducts. nih.gov

The introduction of a methoxy group, as in 6-Methoxy-7H-dibenzo[c,g]carbazole, would be expected to alter the metabolic profile and, consequently, the DNA adduct spectrum. The position of the methoxy group can sterically hinder or electronically favor hydroxylation at certain positions, leading to a different set of reactive metabolites and, therefore, a unique DNA adduct signature. Studies on N-methylated derivatives of DBC have shown that different derivatives produce distinct DNA adduct patterns, highlighting the sensitivity of this process to structural modifications. nih.gov

Correlation of Structural Features with Enzymatic Biotransformation Efficacy

The efficiency of enzymatic biotransformation of dibenzo[c,g]carbazole derivatives is highly dependent on their structural features. The family of cytochrome P450 enzymes plays a central role in the metabolism of these compounds. nih.gov

Different CYP isoforms exhibit distinct substrate specificities and produce unique metabolite profiles for DBC. nih.gov For instance, in induced liver tissue, CYP1A1 is the major enzyme metabolizing DBC, whereas in non-induced liver, CYP1A2 is more prominent. nih.gov In the lung, both CYP1A1 and CYP1B1 are involved in DBC metabolism. nih.gov

Stereochemical Considerations in Dibenzo[c,g]carbazole Derivatives and their Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, can also play a role in the biological activity of dibenzo[c,g]carbazole derivatives. While the parent DBC molecule is planar, the introduction of substituents can lead to conformational isomers.

For example, in the case of adducts formed between DBC-3,4-dione and guanine (B1146940) nucleosides, two stable conformational isomers have been characterized. nih.gov These isomers arise from the restricted rotation around the newly formed bond. Such conformational differences can affect how the adducts interact with the DNA helix and how they are recognized by DNA repair enzymes.

Theoretical and Computational Chemistry Studies of 6 Methoxy 7h Dibenzo C,g Carbazole

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, albeit with approximations, QM methods like Density Functional Theory (DFT) can predict a wide range of properties, including electronic structure and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are crucial in determining how a molecule will interact with other molecules, including electrophiles and nucleophiles.

For carbazole (B46965) derivatives, the HOMO and LUMO are typically delocalized over the conjugated backbone of the molecule. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. In the context of 6-Methoxy-7H-dibenzo(c,g)carbazole, the methoxy (B1213986) group, being an electron-donating group, is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and influencing the molecule's reactivity profile. Theoretical calculations for similar carbazole-based dyes have shown that the HOMO and LUMO levels are crucial for their optoelectronic characteristics. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Representative Carbazole Derivative

| Parameter | Value (eV) | Significance |

| HOMO Energy | -5.60 | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -3.04 | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 2.56 | Relates to the chemical reactivity and electronic transition energy. |

Note: The data presented is for a representative carbazole derivative and serves as an illustrative example of the types of parameters obtained from FMO calculations. researchgate.net Actual values for 6-Methoxy-7H-dibenzo(c,g)carbazole would require specific QM calculations.

Prediction of Reactive Sites and Metabolic Transformations

Quantum mechanical calculations can predict the most likely sites for chemical reactions, including metabolic transformations. For polycyclic aromatic compounds like dibenzo[c,g]carbazoles, metabolism is a critical process that can lead to detoxification or, conversely, to the formation of reactive, toxic, or carcinogenic metabolites. nih.gov

The primary sites of metabolic activation for the parent compound, 7H-dibenzo[c,g]carbazole (DBC), are known to involve the ring carbon atoms and the pyrrole (B145914) nitrogen. nih.gov Cytochrome P450 (CYP) enzymes play a pivotal role in this process. nih.govnih.gov Computational studies on DBC metabolism by human CYP1A1 have identified the C5 position as the dominant site for metabolic attack, proceeding through an electrophilic addition-rearrangement mechanism. nih.gov These studies also suggested that the pyrrole nitrogen is not directly involved in the metabolism by this specific enzyme. nih.gov

For 6-Methoxy-7H-dibenzo(c,g)carbazole, the presence of the methoxy group at the 6-position would be expected to influence the electron density distribution across the aromatic system, thereby altering the reactivity of different sites. QM calculations can model this influence and predict how the methoxy group directs metabolic enzymes to specific positions on the dibenzocarbazole (B1207471) scaffold. This predictive capability is crucial for understanding the potential biological activity and fate of this specific derivative.

Molecular Docking and Dynamics (MD) Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how a small molecule, or ligand, interacts with a biological macromolecule, such as a protein or DNA. nih.gov These methods are essential for predicting binding affinities and understanding the dynamic behavior of the ligand-receptor complex.

Ligand-Protein Binding Affinity Predictions

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a binding energy or docking score. ajchem-a.com For 7H-dibenzo[c,g]carbazole and its derivatives, understanding their binding to proteins like cytochrome P450 enzymes or cellular receptors is key to elucidating their biological effects.

Table 2: Illustrative Molecular Docking Results for a Ligand-Protein Complex

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| F4 (imidazolo-triazole hydroxamic acid) | Histone Deacetylase | -8.7 | Not specified |

| Vorinostat (standard) | Histone Deacetylase | -7.2 | Not specified |

Note: This table provides an example of binding energy predictions from a molecular docking study of different compounds to illustrate the type of data generated. ajchem-a.com Specific data for 6-Methoxy-7H-dibenzo(c,g)carbazole would require a dedicated docking study.

Dynamic Behavior and Conformational Analysis of Dibenzo[c,g]carbazole in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the observation of how the system evolves.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dibenzo[c,g]carbazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

For dibenzo[c,g]carbazole derivatives, QSAR studies could be developed to predict various biological endpoints, such as mutagenicity or carcinogenicity, based on their structural features. nih.gov For example, a QSAR model could be built using a dataset of dibenzo[c,g]carbazole derivatives with known mutagenic potencies. nih.gov The model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to establish a mathematical equation that relates these descriptors to the observed mutagenicity.

The development of a robust QSAR model for dibenzo[c,g]carbazoles would require a diverse set of derivatives with experimentally determined activities. The position and nature of substituents, such as the methoxy group in 6-Methoxy-7H-dibenzo(c,g)carbazole, would be critical variables in such a model. The model could then be used to predict the potential activity of other, yet-to-be-synthesized, derivatives, thereby guiding the design of compounds with desired properties while potentially minimizing undesirable toxic effects.

Computational Approaches to Understanding Photoactivation Mechanisms

The photoactivation of 6-Methoxy-7H-dibenzo(c,g)carbazole is a complex process governed by the interplay of its electronic structure and the influence of the methoxy substituent. While dedicated computational studies on the photoactivation mechanism of this specific molecule are not extensively available in the public domain, the principles of computational chemistry and findings from studies on related carbazole and dibenzocarbazole derivatives provide a robust framework for understanding this process. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for elucidating the electronic transitions and excited-state dynamics that underpin photoactivation.

Upon absorption of light, 6-Methoxy-7H-dibenzo(c,g)carbazole is promoted from its ground electronic state (S₀) to an excited singlet state (Sₙ). The nature of these excited states, including their energies, geometries, and charge distributions, is critical to the subsequent photophysical and photochemical events. The methoxy group, being an electron-donating substituent, is expected to significantly influence these properties.

Theoretical calculations on similar aromatic systems have shown that the introduction of a methoxy group can lead to a red shift in the absorption spectrum, meaning it absorbs light at longer wavelengths compared to the unsubstituted parent compound. This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level due to the electron-donating nature of the methoxy group, thereby reducing the HOMO-LUMO energy gap.

Computational studies on methoxy-substituted bi-1,3,4-oxadiazole derivatives have demonstrated that the position and number of methoxy substituents have a pronounced effect on intramolecular charge transfer (ICT) characteristics. nih.gov In these systems, photoexcitation leads to a transfer of electron density from the methoxy-phenyl moiety to the central bioxadiazole core. nih.gov This ICT process is a key aspect of photoactivation, as it can lead to a large change in the dipole moment of the molecule in the excited state, making it more polar. nih.gov A similar ICT character can be anticipated for 6-Methoxy-7H-dibenzo(c,g)carbazole, where the electron density would likely shift from the methoxy-substituted benzene (B151609) ring towards the carbazole nitrogen and the extended π-system.

The photoactivation process can proceed through several pathways from the initially populated excited state. These include fluorescence (radiative decay back to the ground state), internal conversion (non-radiative decay to a lower-energy singlet state), and intersystem crossing (a non-radiative transition to a triplet state). The relative efficiencies of these pathways are dictated by the potential energy surfaces of the involved electronic states and the couplings between them.

Computational modeling can map these potential energy surfaces and identify key features such as minima, transition states, and conical intersections, which are points of degeneracy between electronic states that facilitate rapid non-radiative decay. For instance, studies on xanthine (B1682287) have utilized CASSCF and CASPT2 methods to locate conical intersections between the first excited singlet state (S₁) and the ground state (S₀), which act as funnels for ultrafast deactivation. rsc.org

The following table summarizes the key computational parameters and their significance in the study of the photoactivation of 6-Methoxy-7H-dibenzo(c,g)carbazole, based on methodologies applied to related systems.

| Computational Parameter | Significance in Photoactivation Studies | Typical Computational Method |

| Ground State Geometry | Determines the starting point for photoexcitation and influences the absorption spectrum. | Density Functional Theory (DFT) |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy and spatial distribution of these orbitals determine the electronic transition properties and the potential for intramolecular charge transfer. | DFT |

| Excited State Energies and Geometries | Dictate the absorption and emission wavelengths and the potential energy surfaces of the excited states. | Time-Dependent DFT (TD-DFT) |

| Oscillator Strengths | Indicate the probability of a particular electronic transition, corresponding to the intensity of absorption bands. | TD-DFT |

| Dipole Moments (Ground and Excited States) | The change in dipole moment upon excitation provides insight into the degree of intramolecular charge transfer. | DFT and TD-DFT |

| Potential Energy Surfaces | Map the energy of the molecule as a function of its geometry in different electronic states, revealing reaction pathways and decay mechanisms. | CASSCF, CASPT2, TD-DFT |

| Conical Intersections | Points of degeneracy between electronic states that provide efficient pathways for non-radiative decay back to the ground state. | CASSCF, CASPT2 |

The photoactivation of 6-Methoxy-7H-dibenzo(c,g)carbazole can also lead to the formation of reactive species. For example, intersystem crossing to a triplet state can result in a long-lived excited state that can participate in energy transfer processes or photochemical reactions. The parent compound, 7H-dibenzo[c,g]carbazole, is known to be mutagenic, and studies have suggested that the nitrogen atom is involved in the metabolic activation of the molecule. nih.gov Computational studies can help to elucidate the role of the methoxy group in modulating the reactivity of the molecule in its excited states.

Advanced Analytical and Spectroscopic Characterization in Research of 6 Methoxy 7h Dibenzo C,g Carbazole

Mass Spectrometry (MS) Techniques for Metabolite Identification and Adduct Analysis

Mass spectrometry stands as a cornerstone in the study of xenobiotic metabolism, offering unparalleled sensitivity and specificity for the identification of metabolites and their covalent adducts with biological macromolecules like DNA.

The table below illustrates the theoretical monoisotopic masses of potential metabolites of 6-Methoxy-7H-dibenzo(c,g)carbazole, which would be targets for identification in a high-resolution mass spectrometry analysis.

| Potential Metabolite | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Hydroxy-6-methoxy-7H-dibenzo(c,g)carbazole | C₂₁H₁₅NO₂ | 325.1103 |

| Dihydroxy-6-methoxy-7H-dibenzo(c,g)carbazole | C₂₁H₁₅NO₃ | 341.1052 |

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of DNA adducts, which are formed when reactive metabolites of compounds like 6-Methoxy-7H-dibenzo(c,g)carbazole covalently bind to DNA. This technique involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a characteristic spectrum of product ions, which provides structural information.

Research has demonstrated that 6-Methoxy-7H-dibenzo(c,g)carbazole is capable of forming DNA adducts in primary mouse embryo cells. nih.gov The formation of these adducts is believed to be a key step in its carcinogenic activity. Studies on the parent compound, DBC, have shown that its reactive metabolites can form adducts with DNA bases. For example, the o-quinone metabolite of DBC has been shown to form adducts with guanine (B1146940) and adenine. The structural elucidation of these adducts was achieved through a combination of techniques including tandem mass spectrometry (collision-activated dissociation) and NMR. epa.gov A similar approach would be essential for characterizing the specific DNA adducts formed by 6-Methoxy-7H-dibenzo(c,g)carbazole. The fragmentation patterns in tandem MS can reveal the site of adduction on the nucleobase and the nature of the chemical bond formed.

The table below outlines the precursor ions that would be targeted in a tandem MS analysis for the identification of DNA adducts of a hypothetical reactive metabolite of 6-Methoxy-7H-dibenzo(c,g)carbazole with deoxyguanosine and deoxyadenosine.

| DNA Adduct | Molecular Formula | Precursor Ion ([M+H]⁺) |

|---|---|---|

| 6-Methoxy-7H-dibenzo(c,g)carbazole-dG | C₃₁H₂₈N₆O₅ | 577.2200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including carbazole (B46965) derivatives.

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, advanced two-dimensional (2D) NMR techniques are often necessary for the complete structural assignment of complex carbazole derivatives. These techniques include Heteronuclear Single Quantum Coherence (HSQC) for identifying direct carbon-proton correlations, and Heteronuclear Multiple Bond Correlation (HMBC) for identifying long-range (2-3 bond) carbon-proton correlations. These methods are crucial for definitively assigning the positions of substituents on the carbazole skeleton. Although specific advanced NMR data for derivatives of 6-Methoxy-7H-dibenzo(c,g)carbazole are not widely published, the principles of these techniques are broadly applicable to this class of compounds. For instance, the HMBC spectrum would be critical in confirming the position of the methoxy (B1213986) group and any additional functional groups introduced during derivatization.

The following table provides a hypothetical example of expected ¹H and ¹³C NMR chemical shifts for the methoxy group and its adjacent protons in a derivative of 6-Methoxy-7H-dibenzo(c,g)carbazole, which would be confirmed using advanced NMR techniques.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -OCH₃ | ~3.9-4.1 (singlet) | ~55-58 | Protons to C-6 |

| H-5 | ~7.5-7.8 (doublet) | ~110-115 | H-5 to C-4, C-6, C-6a |

Chromatographic Separations for Compound and Metabolite Profiling

Chromatographic techniques are fundamental for the separation, isolation, and quantification of 6-Methoxy-7H-dibenzo(c,g)carbazole and its metabolites from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the quantitative analysis (analytical HPLC) and the purification of larger quantities (preparative HPLC) of chemical compounds. In the context of 6-Methoxy-7H-dibenzo(c,g)carbazole research, analytical HPLC coupled with a suitable detector (e.g., UV-Vis or fluorescence) is employed for metabolite profiling in biological samples such as cell culture media or tissue extracts. This allows for the separation and quantification of the parent compound and its various metabolites.

Preparative HPLC is utilized to isolate sufficient quantities of these metabolites for further structural characterization by techniques like NMR and MS. The development of an effective HPLC method involves optimizing parameters such as the stationary phase (e.g., C18 reverse-phase), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), and flow rate to achieve optimal separation of the compounds of interest. While specific HPLC methods for 6-Methoxy-7H-dibenzo(c,g)carbazole are not extensively documented, methods developed for the parent compound, DBC, provide a strong starting point. These methods typically use a reverse-phase column and a gradient elution to separate the parent compound from its more polar hydroxylated metabolites.

The table below illustrates a typical gradient elution profile for the analytical HPLC separation of dibenzocarbazoles and their metabolites.

| Time (minutes) | % Acetonitrile | % Water | Flow Rate (mL/min) |

|---|---|---|---|

| 0 | 50 | 50 | 1.0 |

| 20 | 95 | 5 | 1.0 |

| 25 | 95 | 5 | 1.0 |

Gas Chromatography (GC) for Volatile Compounds and Reaction Monitoring

Gas chromatography is a premier technique for separating and analyzing volatile and thermally stable compounds. For 6-Methoxy-7H-dibenzo[c,g]carbazole, GC, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for assessing its purity, identifying it in complex mixtures, and monitoring the progress of its synthesis or subsequent reactions.

Research on related methoxy-substituted isomers, such as methoxybenzoyl indoles, has shown that the position of the methoxy group can significantly influence the retention time in GC. Typically, ortho-isomers elute earlier than meta- and para-isomers. This suggests that in a mixture of dibenzocarbazole (B1207471) isomers, the position of the methoxy group on the carbazole framework would likely lead to distinct retention times, aiding in their separation and identification. For reaction monitoring, GC can be used to track the disappearance of starting materials and the appearance of 6-Methoxy-7H-dibenzo[c,g]carbazole, allowing for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration.

Table 1: Postulated Gas Chromatography Parameters for 6-Methoxy-7H-dibenzo[c,g]carbazole Analysis

| Parameter | Value/Type |

| Column | Capillary Column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250-300 °C |

| Oven Program | Initial temp. 100-150°C, ramp 10-20°C/min to 300-320°C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This table represents a hypothetical set of parameters based on the analysis of similar compounds and is intended for illustrative purposes. Actual parameters would require experimental optimization.

Spectroscopic Methods for Molecular Characterization (e.g., UV-Vis, IR)

Spectroscopic techniques are indispensable for the structural elucidation of molecules. UV-Vis and IR spectroscopy provide complementary information about the electronic and vibrational properties of 6-Methoxy-7H-dibenzo[c,g]carbazole.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophore system. For 6-Methoxy-7H-dibenzo[c,g]carbazole, the extended aromatic system of the dibenzocarbazole core is the primary chromophore.

While a specific UV-Vis spectrum for 6-Methoxy-7H-dibenzo[c,g]carbazole is not documented in readily accessible literature, data for the parent compound, 7H-dibenzo[c,g]carbazole, shows characteristic absorption bands. nih.govnist.gov The addition of a methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) due to its electron-donating nature, which extends the conjugation of the aromatic system. For comparison, a related compound, 6-(4-Methoxyphenyl)-6H-dibenzo[b,h]carbazole, exhibits a λmax at 440 nm in chloroform. sci-hub.se

Table 2: Anticipated UV-Vis Absorption Data for 6-Methoxy-7H-dibenzo[c,g]carbazole

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |

| Chloroform | ~300-450 | Data not available |

| Ethanol (B145695) | ~300-450 | Data not available |

| Cyclohexane | ~300-450 | Data not available |

Note: The expected absorption range is an educated estimation based on the parent compound and related structures. The solvent can also influence the fine structure and position of the absorption bands.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For 6-Methoxy-7H-dibenzo[c,g]carbazole, the IR spectrum would be expected to show characteristic peaks for the C-H stretching of the aromatic rings, C=C stretching within the rings, and vibrations associated with the carbazole nitrogen. Crucially, the presence of the methoxy group would be confirmed by characteristic C-O stretching and C-H stretching and bending vibrations. The IR spectrum of the parent 7H-dibenzo[c,g]carbazole is available and serves as a reference. nih.gov

Table 3: Predicted Characteristic IR Absorption Bands for 6-Methoxy-7H-dibenzo[c,g]carbazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1620-1450 |

| C-N (Carbazole) | Stretching | 1350-1250 |

| C-O (Methoxy) | Asymmetric Stretching | 1275-1200 |

| C-O (Methoxy) | Symmetric Stretching | 1075-1020 |

| N-H (Carbazole) | Stretching | ~3400 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

Note: This table is a prediction based on typical functional group absorption regions. The exact peak positions and intensities would be unique to the molecule.

Future Research Directions and Unexplored Areas for 6 Methoxy 7h Dibenzo C,g Carbazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of dibenzo[c,g]carbazole derivatives, including 6-Methoxy-7H-dibenzo[c,g]carbazole, has traditionally relied on established methods. However, the demand for more efficient, selective, and environmentally benign synthetic strategies necessitates further innovation. Current research points towards several promising avenues:

Catalyst-Mediated Reactions: The use of various catalysts is being explored to facilitate the construction of carbazole-based compounds. nih.gov For instance, palladium-catalyzed intramolecular C-H activation has been successfully employed for the synthesis of functionalized carbazoles. nih.gov Future work could focus on developing specific catalysts tailored for the regioselective introduction of the methoxy (B1213986) group onto the dibenzo[c,g]carbazole scaffold.

One-Pot Syntheses: The development of one-pot, metal-free, and base-catalyzed synthetic procedures presents an attractive goal for producing carbazole (B46965) derivatives. nih.gov Such approaches would enhance the sustainability and cost-effectiveness of the synthesis.

Allene-Based Methodologies: Transition metal-catalyzed cyclization reactions of indole-tethered allenes represent a promising and recurring approach for the synthesis of the carbazole skeleton under mild conditions. chim.it

A recent patent describes a two-step mixing process for the synthesis of 7H-dibenzo[c,g]carbazole from racemic 2,2'-dihydroxy-1,1'-binaphthyl using an aminating agent in an autoclave, achieving a high yield. chemicalbook.com Further research could adapt such methods for the specific synthesis of the 6-methoxy derivative.

In-depth Mechanistic Studies of Specific Enzymatic Interactions

The metabolism of 7H-dibenzo[c,g]carbazole (DBC), the parent compound of 6-Methoxy-7H-dibenzo[c,g]carbazole, is known to be complex and tissue-specific, with cytochrome P450 (CYP) enzymes playing a pivotal role. nih.govnih.gov However, the precise enzymatic interactions and metabolic pathways for the methoxylated derivative remain largely uncharacterized.

Future research should focus on:

CYP Isoform Specificity: Identifying the specific human and mouse CYP1 family enzymes responsible for the metabolism of 6-Methoxy-7H-dibenzo[c,g]carbazole is crucial. nih.gov Studies have shown that different CYP1 enzymes (CYP1A1, CYP1A2, and CYP1B1) exhibit unique metabolite profiles for the parent DBC. nih.gov Understanding how the methoxy group influences this specificity is a key area for investigation.

Metabolic Pathways: Elucidating the complete biotransformation pathways of 6-Methoxy-7H-dibenzo[c,g]carbazole is essential. nih.gov This includes identifying the primary metabolites and determining whether the activation occurs at the ring carbon atoms or the pyrrole (B145914) nitrogen. nih.gov

Enzyme Kinetics and Binding Modes: Detailed kinetic studies and computational modeling can provide insights into the binding affinity and orientation of 6-Methoxy-7H-dibenzo[c,g]carbazole within the active sites of metabolizing enzymes like CYP1A1. nih.gov For the parent DBC, computational studies have revealed two distinct binding modes within CYP1A1. nih.gov Similar investigations for the methoxylated analog would be highly informative.

Exploration of Molecular Interactions with Novel Biological Targets

While the carcinogenicity of the parent compound, 7H-dibenzo[c,g]carbazole, is well-documented, the specific molecular targets and mechanisms of action of its derivatives are not fully understood. nih.govnih.gov The introduction of a methoxy group could significantly alter the biological activity and target profile.

Key areas for future exploration include:

DNA Adduct Formation: Investigating the capacity of 6-Methoxy-7H-dibenzo[c,g]carbazole to form DNA adducts is a priority. nih.gov For the parent DBC, there is a clear correlation between tissue-specific DNA binding and carcinogenicity. nih.gov It is also known that DBC can bind to polynucleotides and DNA in vitro. epa.gov Research has also been conducted on the covalent adducts of 7H-dibenzo[c,g]carbazole-3,4-dione with nucleic acid bases. epa.gov

Mitochondrial DNA as a Target: Studies have shown that mitochondrial DNA is a significant target for DBC and its hepatocarcinogenic derivatives. nih.gov Investigating the interaction of 6-Methoxy-7H-dibenzo[c,g]carbazole with mitochondrial DNA could reveal novel mechanisms of toxicity or cellular disruption.

Receptor Interactions: Exploring the binding of 6-Methoxy-7H-dibenzo[c,g]carbazole to various cellular receptors, such as the aryl hydrocarbon receptor (AHR), is warranted. AHR-regulated genes are known to be involved in the metabolism of the parent DBC. nih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental research.

Future computational studies on 6-Methoxy-7H-dibenzo[c,g]carbazole should involve:

Quantum Mechanical (QM) Calculations: QM calculations can be used to investigate the metabolic mechanism of the compound, as has been done for the parent DBC with CYP1A1. nih.gov This can help predict the most likely sites of metabolism and the energy barriers for different metabolic pathways. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the binding of 6-Methoxy-7H-dibenzo[c,g]carbazole to biological targets like enzymes and DNA. nih.gov These simulations can reveal the key interactions and conformational changes that occur upon binding.

Density Functional Theory (DFT) Calculations: DFT can be used to model and optimize the ground and transition state structures of the molecule, which is valuable for understanding its reactivity and stereodynamics. acs.org

Integration of Multi-Omics Data in Dibenzo[c,g]carbazole Research

To gain a holistic understanding of the biological effects of 6-Methoxy-7H-dibenzo[c,g]carbazole, an integrated multi-omics approach is necessary. This would involve combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to this compound. This approach can help in identifying key pathways and networks affected by the compound, leading to a better understanding of its mechanism of action.

Potential Applications in Material Science Research (e.g., Organic Semiconductors, Solar Cells)

The carbazole scaffold is a common motif in materials used for organic light-emitting diodes (OLEDs), organic semiconductors, and solar cells. nih.govresearchgate.net The unique electronic and photophysical properties of dibenzo[c,g]carbazole derivatives make them attractive candidates for these applications.

Future research in this area could explore:

Organic Semiconductors: The synthesis of twisted dibenzocarbazoles has been shown to yield materials with exceptional reduction potentials, making them suitable for photocatalysis. acs.org The introduction of a methoxy group could further tune these electronic properties.

Solar Cells: Derivatives of 7H-dibenzo[c,g]carbazole are already being investigated as hole transport materials in perovskite solar cells. derthon.com The specific properties of 6-Methoxy-7H-dibenzo[c,g]carbazole in this context remain to be explored.

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are frequently used in the development of luminescent organic materials for OLEDs. researchgate.net The impact of the methoxy substituent on the emission properties of the dibenzo[c,g]carbazole core could lead to the development of new and improved emitting materials.

Q & A

Q. How do conflicting data on 6-MeO-DBC’s DNA adduct stability inform analytical protocol design?

- Methodology : ³²P-postlabeling detects unstable adducts in short-term assays, while HPLC with acetylation captures stable metabolites. Discordant results (e.g., liver vs. skin adducts) necessitate multi-method validation .

- Recommendation : Combine radiometric and non-radiometric techniques to account for adduct half-life variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.